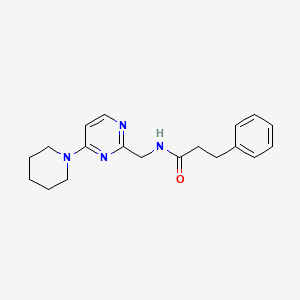

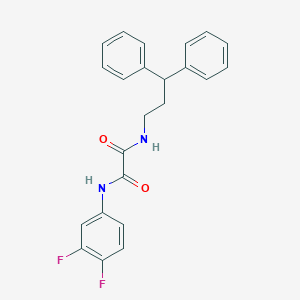

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide" is a chemical entity that appears to be structurally related to a variety of pharmacologically active compounds. These compounds are characterized by the presence of a piperidine or piperazine ring, which is often linked to a propanamide moiety. The presence of phenyl and pyrimidinyl groups suggests potential interactions with biological targets, possibly leading to various biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides were synthesized by reacting substituted anilines with 4-chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium . Similarly, N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides were prepared by incorporating a 1-methyl-1H-tetrazol-5-ylthio moiety as a pharmacophore . These methods provide a framework for the synthesis of related compounds, including the one .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of fentanyl analogs was determined using 1H- and 13C-NMR spectroscopy and X-ray crystallography . These techniques are crucial for confirming the identity and purity of synthesized compounds and for understanding their three-dimensional conformation, which is important for their biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in their structure. The piperidine and piperazine rings, along with the propanamide moiety, are known to participate in various chemical reactions. These reactions can lead to the formation of new compounds with potential pharmacological activities. For instance, the synthesis of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides involved the transformation of N-pyridinylpropenamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of polar functional groups like amides suggests that these compounds may have moderate solubility in water and organic solvents. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are also influenced by these physical and chemical properties.

Case Studies and Biological Activity

Several case studies have demonstrated the biological activity of related compounds. For instance, N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide showed potent gastric acid antisecretory activity in rats . Another study found that N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides inhibited tyrosinase and melanin, with potential applications in depigmentation drugs . Additionally, some N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives exhibited anticonvulsant activity, suggesting their potential as antiepileptic drugs . These case studies highlight the therapeutic potential of compounds structurally related to "3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide".

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Research on derivatives structurally related to 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide has shown significant anti-angiogenic and DNA cleavage activities. These derivatives were synthesized and characterized, then evaluated for their ability to inhibit angiogenesis using the chick chorioallantoic membrane model. The studies revealed that certain compounds among these derivatives could efficiently block the formation of blood vessels in vivo and exhibited considerable DNA binding and cleavage abilities, suggesting potential applications in anticancer therapies (Vinaya et al., 2017).

Antitumor Activity

Further investigations into compounds with similar structures have demonstrated significant antitumor activities. These compounds were tested against various tumor cell lines both in vitro and in vivo, showing potent cytotoxic effects and promising therapeutic potential against different types of cancer. The modifications in the molecular structure, such as the inclusion of chloropyridinyl and fluorophenylpiperazinyl groups, have been linked to the enhanced cytotoxicity and antitumor efficacy of these compounds (H. Naito et al., 2005).

Molecular Assembly and Hydrogen Bonding

The structural analysis of closely related compounds has revealed different ring conformations and polarized electronic structures, leading to diverse hydrogen-bonded assemblies ranging from zero to three dimensions. Such molecular arrangements suggest potential applications in the development of novel materials or molecular devices based on hydrogen bonding and molecular self-assembly (Lina M. Acosta et al., 2013).

Metabolic Pathways

The metabolism of structurally similar antineoplastic tyrosine kinase inhibitors in patients has provided insights into the main metabolic pathways of these compounds in humans. Understanding the metabolism can inform the design of derivatives with improved pharmacokinetic profiles and reduced toxicity, enhancing their therapeutic efficacy in chronic conditions like myelogenous leukemia (Aishen Gong et al., 2010).

Anti-Inflammatory Activity

Compounds incorporating the piperidine moiety and related structures have demonstrated potent anti-inflammatory activities. Through synthesis and characterization, these compounds were evaluated for their efficacy in reducing inflammation, revealing certain derivatives as promising candidates for the development of new anti-inflammatory drugs (A. Rajasekaran et al., 1999).

Future Directions

properties

IUPAC Name |

3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-8,11-12H,2,5-6,9-10,13-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXOPUNFALWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2514010.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)

![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)

![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate](/img/structure/B2514026.png)

![2-[(2,5-Dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2514027.png)

![2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2514028.png)